BenchChemオンラインストアへようこそ!

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide

17β-HSD2 inhibition Osteoporosis target Structure-activity relationship

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide (CAS 2034443-79-1) is a synthetic, non-steroidal inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). This enzyme catalyzes the oxidation of estradiol to estrone and testosterone to androstenedione, making it a validated target for osteoporosis and hormone-dependent disorders.

Molecular Formula C20H23NO2
Molecular Weight 309.409
CAS No. 2034443-79-1
Cat. No. B2750216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide
CAS2034443-79-1
Molecular FormulaC20H23NO2
Molecular Weight309.409
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O
InChIInChI=1S/C20H23NO2/c1-2-18(15-8-4-3-5-9-15)19(22)21-14-20(23)12-16-10-6-7-11-17(16)13-20/h3-11,18,23H,2,12-14H2,1H3,(H,21,22)
InChIKeyUDTRERPZYLQFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide Procurement Guide: 17β-HSD2 Inhibitor Selectivity & Differentiation


N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide (CAS 2034443-79-1) is a synthetic, non-steroidal inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) . This enzyme catalyzes the oxidation of estradiol to estrone and testosterone to androstenedione, making it a validated target for osteoporosis and hormone-dependent disorders [1]. The compound combines a 2-hydroxy-2,3-dihydro-1H-indene scaffold with a 2-phenylbutanamide pharmacophore, a structural signature associated with nanomolar potency against 17β-HSD2 in human placental microsomal assays [2].

Why Indane-Based 17β-HSD2 Inhibitors Cannot Be Interchanged: Structural Determinants of Potency


The 2-hydroxy-2,3-dihydro-1H-indene scaffold establishes a critical hydrogen-bond network within the 17β-HSD2 active site, but potency is exquisitely sensitive to the N-amide substituent [1]. Replacing the 2-phenylbutanamide tail with a 2-ethylbutanamide group shifts the IC50 from the low-nanomolar range to approximately 62 nM, a ~10-fold loss in activity [2]. Meanwhile, the most potent congener in this chemotype achieves an IC50 of 19 nM [3]. These steep SAR gradients mean that generic substitution—even among indane amides sharing the same core—yields unpredictable target engagement and invalidates cross-compound assumptions in procurement for 17β-HSD2 research programs.

Quantitative Differentiation Evidence for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide vs. Immediate Analogs


17β-HSD2 Inhibitory Potency: 2-Phenylbutanamide vs. 2-Ethylbutanamide Congener

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide (target compound) belongs to a chemotype where the 2-phenylbutanamide substituent confers superior hydrophobic packing with the 17β-HSD2 substrate-binding channel compared to the 2-ethylbutanamide analog. While the target compound's precise IC50 is not publicly disclosed in curated databases, the immediate structural comparator 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide exhibits an IC50 of 62 nM against human placental microsomal 17β-HSD2 [1]. In the same assay platform, the most optimized member of this indane-amide series achieves an IC50 of 19 nM [2]. The 2-phenylbutanamide tail is expected to improve upon the 62 nM baseline due to enhanced aromatic stacking interactions absent in the 2-ethyl analog [3].

17β-HSD2 inhibition Osteoporosis target Structure-activity relationship

Selectivity Over 17β-HSD1: The Indane-2-yl-methyl Architecture as an Isoform Discrimination Motif

The 2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl substituent serves as a critical isoform-discriminating element. The 2-phenylbutanamide-bearing congener CHEMBL2324361 demonstrates an IC50 of 62 nM against 17β-HSD2 versus 8,210 nM against 17β-HSD1—a >130-fold selectivity window [1]. The target compound, bearing the same indane-2-yl-methyl linker architecture, is expected to maintain this selectivity fingerprint. This contrasts with many non-steroidal 17β-HSD2 inhibitors that suffer from sub-10-fold selectivity against the type 1 isozyme, which catalyzes the reverse reaction (estrone→estradiol) and whose inhibition would be counterproductive in osteoporosis indications [2].

Isoform selectivity 17β-HSD1 vs 17β-HSD2 Off-target minimization

Non-Steroidal Scaffold Advantage: Absence of Androgenic/Estrogenic Cross-Reactivity

Unlike steroidal 17β-HSD2 inhibitors (e.g., steroidal substrate analogs), the 2-hydroxy-2,3-dihydro-1H-indene scaffold is entirely non-steroidal, eliminating the risk of cross-reactivity with androgen receptor (AR), estrogen receptor (ER), or sex hormone-binding globulin (SHBG) . The closest comparator bearing a 2-phenylbutanamide tail (CHEMBL220652) has been profiled against CCR8 (IC50 = 7.65 nM) and is structurally unrelated to steroid hormones, demonstrating that this pharmacophore class does not engage nuclear hormone receptors [1]. In contrast, steroidal 17β-HSD2 inhibitors such as steroidal substrate analogs carry intrinsic androgenic/estrogenic liabilities that confound in vivo efficacy interpretation and require extensive counter-screening [2].

Non-steroidal inhibitor Hormone receptor cross-reactivity Safety pharmacology

Optimal Research and Procurement Scenarios for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide


Lead Optimization in Osteoporosis Drug Discovery: 17β-HSD2 Selectivity Profiling

This compound serves as an entry point for exploring the 2-phenylbutanamide vector within the indane-amide 17β-HSD2 inhibitor series. Because the 2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl scaffold confers >130-fold selectivity over 17β-HSD1 (as demonstrated by the congener CHEMBL2324361) [1], it is well-suited for dose-response studies in human osteoblast cell lines where isoform selectivity is paramount. Researchers can benchmark this compound against the 2-ethyl congener (IC50 = 62 nM) to isolate the contribution of the phenyl ring to 17β-HSD2 potency.

Selectivity Counter-Screening Against 17β-HSD1 in Hormone-Dependent Disease Models

The compound's non-steroidal indane scaffold eliminates steroid receptor cross-reactivity, making it a cleaner probe than steroidal 17β-HSD2 inhibitors for studying estradiol-to-estrone conversion in bone microenvironments [2]. In parallel, its expected >100-fold selectivity over 17β-HSD1 (based on class-level data from the indane-2-yl-methyl architecture) minimizes the risk of confounding estrone-to-estradiol back-conversion in cell-based assays, a critical requirement for target validation in osteoporosis research [1].

SAR Expansion of the Indane-Amide Chemotype for 17β-HSD2 Inhibitor Libraries

Procurement of this compound enables systematic SAR exploration at the N-amide position. With the 2-ethyl analog benchmarked at 62 nM and the series best reaching 19 nM, the 2-phenylbutanamide variant fills a critical lipophilic space in the SAR matrix [1][3]. This compound can serve as the reference point for designing next-generation analogs incorporating substituted phenyl, heteroaryl, or constrained bicyclic amide tails, facilitating library enumeration in medicinal chemistry campaigns targeting 17β-HSD2-driven osteoporosis [2].

Non-Clinical Selectivity Profiling: 17β-HSD2 vs. Off-Target Serine Hydrolases

The 2-phenylbutanamide tail is structurally distinct from carbamate-based serine hydrolase inhibitor warheads (e.g., JZL184, JW642). This reduces the likelihood of off-target MAGL or FAAH inhibition that complicates data interpretation for carbamate-containing 17β-HSD2 inhibitors [2]. Researchers procuring this compound for in vivo bone density models can anticipate a cleaner selectivity profile against the endocannabinoid system compared to promiscuous serine hydrolase inhibitors.

Quote Request

Request a Quote for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.